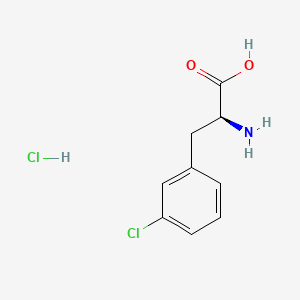

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride” is a derivative of phenylalanine . It is a versatile chemical compound widely used in scientific research due to its diverse applications. It finds utility in drug discovery, organic synthesis, and as a building block for novel compounds.

Molecular Structure Analysis

The molecular weight of “this compound” is 236.00, and its formula is C9H11Cl2NO2 . The InChI code is 1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 .Physical and Chemical Properties Analysis

“this compound” is a solid, white to off-white compound . It has a molecular weight of 236.00 and a formula of C9H11Cl2NO2 . The compound is stable at room temperature and can be stored at -20°C for up to 3 years .Scientific Research Applications

Pharmacological Effects of Chlorogenic Acids

Chlorogenic acids, including compounds related to chlorophenyl moieties, have been extensively studied for their biological and pharmacological effects. They exhibit a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. These compounds modulate lipid metabolism and glucose, offering potential treatments for conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental Impact and Biodegradation

The environmental impact and biodegradation of chlorophenols, closely related to the compound , have been assessed. Chlorophenols exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary significantly based on the presence of microflora capable of biodegrading these compounds. This adaptability suggests potential for bioremediation efforts to mitigate their environmental impact (Krijgsheld & Gen, 1986).

Corrosion Inhibition

The role of organic acids, including those related to chlorophenyl compounds, as corrosion inhibitors in industrial applications has been reviewed. These acids are employed to prevent metallic dissolution in acidic media, highlighting the chemical versatility and industrial relevance of such compounds. The presence of heteroatoms (O, S, N, P) and π-electrons in these molecules acts as effective inhibitors, underscoring their importance in maintaining infrastructure integrity (Goyal et al., 2018).

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound’s involvement in the Suzuki–Miyaura coupling suggests it may affect biochemical pathways related to carbon–carbon bond formation

Properties

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKORXUFSMVSBB-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)